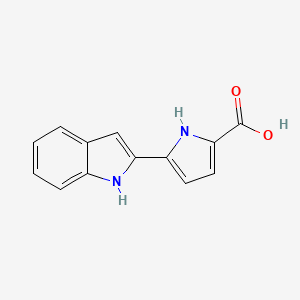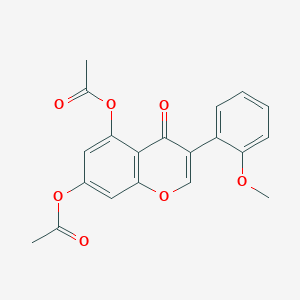
3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. This compound has methoxy (OCH3) and acetoxy (OCOCH3) functional groups, which can influence its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the methoxy and acetoxy groups. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the chromene ring system and the methoxy and acetoxy groups. The chromene ring system is aromatic and relatively stable, while the methoxy and acetoxy groups are electron-donating, which can activate the ring towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring system would likely contribute to its stability and rigidity, while the methoxy and acetoxy groups could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Organic Chemistry
- A unique process utilizing phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol has been described for the synthesis of 8a-methoxy-2H,6H-dihydrochromen-6-ones. This approach showcases a novel heterocyclic synthesis strategy where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring, highlighting the synthetic versatility of chromene derivatives (Pelter, Hussain, Smith, & Ward, 1997).
- The synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through reactions with aniline, o-phenylenediamine, and o-aminophenol, demonstrates the reactivity and functionalization potential of chromene-based compounds in creating diverse molecular architectures (Pimenova, Krasnych, Goun, & Miles, 2003).
Antibacterial Research
- Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one has shown significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights the potential of chromene derivatives as candidates for developing new antibacterial agents (Behrami & Dobroshi, 2019).
Catalysis and Chemical Transformations
- The development of novel polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts for the Michael addition highlights the utility of chromene derivatives in facilitating key synthetic transformations, offering pathways to synthesize important molecules like Warfarin and its analogues efficiently (Alonzi et al., 2014).
Photochemistry and Material Science
- Investigations into the photochromic behavior of chromene derivatives, specifically focusing on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, have shed light on their potential applications in materials science, particularly for developing photoresponsive materials (Delbaere, Micheau, & Vermeersch, 2003).
Direcciones Futuras
The study of chromene derivatives is an active area of research due to their potential biological activities. Future research on “3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate” could involve investigating its synthesis, structure-activity relationships, and potential biological activities .
Propiedades
IUPAC Name |
[5-acetyloxy-3-(2-methoxyphenyl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)26-13-8-17-19(18(9-13)27-12(2)22)20(23)15(10-25-17)14-6-4-5-7-16(14)24-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTDFFMFYBVUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

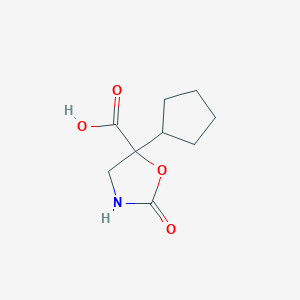


![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)(97%)](/img/structure/B2941634.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2941635.png)
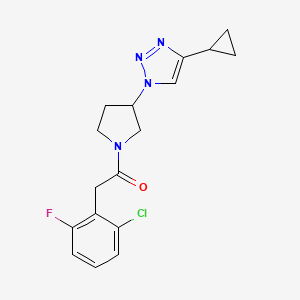
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)
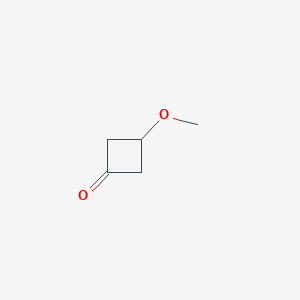

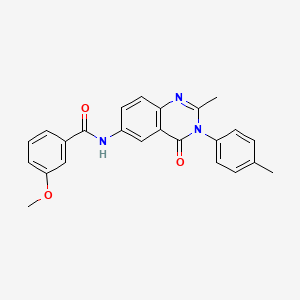
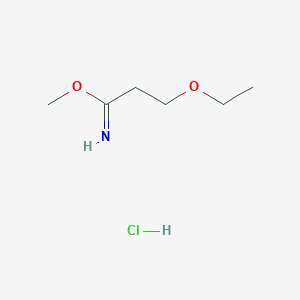
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
